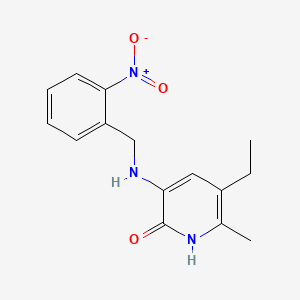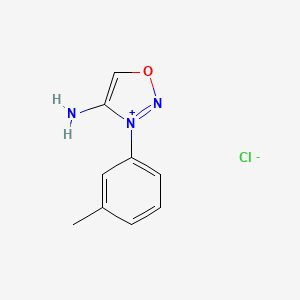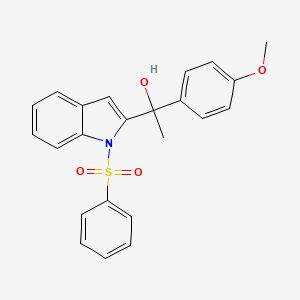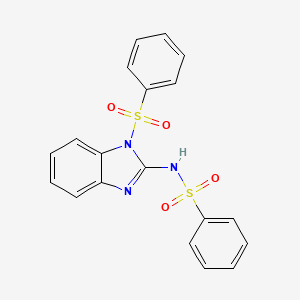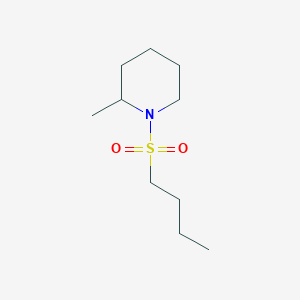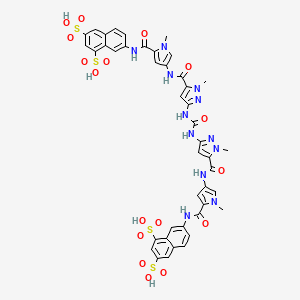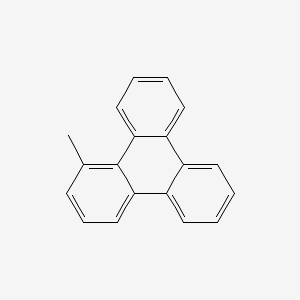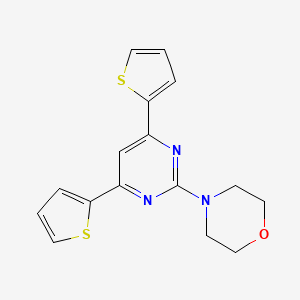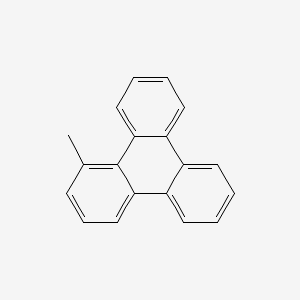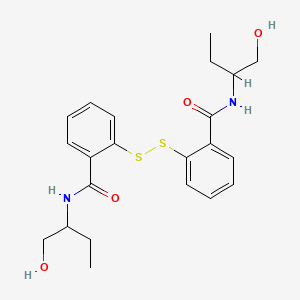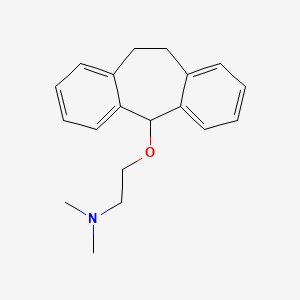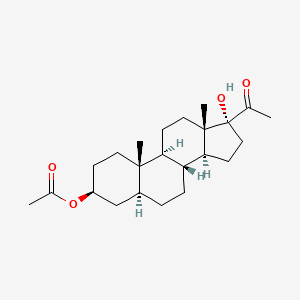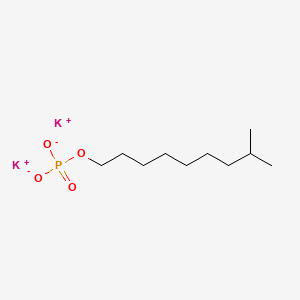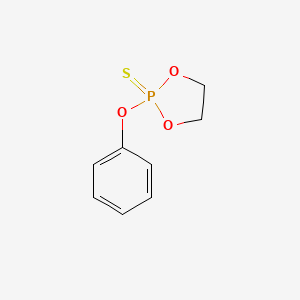
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide is an organophosphorus compound with the molecular formula C8H9O3PS. It is a derivative of dioxaphospholane, characterized by the presence of a phenoxy group and a sulfide group.
Métodos De Preparación
The synthesis of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide typically involves the reaction of phenol with phosphorus trichloride, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used as an additive in various industrial processes, including the production of polymers and as a stabilizer in certain formulations
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has an ethoxy group instead of a phenoxy group and an oxide instead of a sulfide.
Polyfluoroalkylated 1,3,2-dioxaphospholane:
Propiedades
Número CAS |
24453-83-6 |
|---|---|
Fórmula molecular |
C8H9O3PS |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
2-phenoxy-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C8H9O3PS/c13-12(9-6-7-10-12)11-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
UDRRUMNSAMRGEE-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=S)(O1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


